1H-indol-2-yl{4-[(3,4,5-trimethoxyphenyl)carbonyl]piperazin-1-yl}methanone
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Overview
Description
1H-indol-2-yl{4-[(3,4,5-trimethoxyphenyl)carbonyl]piperazin-1-yl}methanone is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 1H-indol-2-yl{4-[(3,4,5-trimethoxyphenyl)carbonyl]piperazin-1-yl}methanone typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Introduction of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the indole core is replaced by a piperazine derivative.
Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be attached to the piperazine ring through acylation reactions using trimethoxybenzoyl chloride in the presence of a base.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing catalysts and advanced purification techniques.
Chemical Reactions Analysis
1H-indol-2-yl{4-[(3,4,5-trimethoxyphenyl)carbonyl]piperazin-1-yl}methanone can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1H-indol-2-yl{4-[(3,4,5-trimethoxyphenyl)carbonyl]piperazin-1-yl}methanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects.
Pathways Involved: It can influence signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and survival.
Comparison with Similar Compounds
1H-indol-2-yl{4-[(3,4,5-trimethoxyphenyl)carbonyl]piperazin-1-yl}methanone can be compared with other indole derivatives, such as:
1H-indol-3-yl{4-[(3,4,5-trimethoxyphenyl)carbonyl]piperazin-1-yl}methanone: Similar structure but with a different position of the indole nitrogen, leading to different biological activities.
1H-indol-2-yl{4-[(3,4,5-dimethoxyphenyl)carbonyl]piperazin-1-yl}methanone: Similar structure but with fewer methoxy groups, affecting its chemical reactivity and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H25N3O5 |
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Molecular Weight |
423.5 g/mol |
IUPAC Name |
[4-(1H-indole-2-carbonyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C23H25N3O5/c1-29-19-13-16(14-20(30-2)21(19)31-3)22(27)25-8-10-26(11-9-25)23(28)18-12-15-6-4-5-7-17(15)24-18/h4-7,12-14,24H,8-11H2,1-3H3 |
InChI Key |
SKXHSRURLMLZEF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4N3 |
Origin of Product |
United States |
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